4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine
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Overview
Description
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine is a complex organic compound that features a pyridine ring attached to an indole moiety, which is further connected to a butylamine chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.
Introduction of the Butylamine Chain: The final step involves the alkylation of the indole-pyridine intermediate with a butylamine chain, often using a suitable base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . This disruption of microtubule dynamics is crucial for its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridin-2-yl-1H-indol-3-yl)-ethanamine: Similar structure but with an ethanamine chain instead of butylamine.
4-(2-Pyridin-2-yl-1H-indol-3-yl)-propylamine: Similar structure but with a propylamine chain.
Uniqueness
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine is unique due to its longer butylamine chain, which may influence its biological activity and pharmacokinetic properties. The length of the alkyl chain can affect the compound’s solubility, membrane permeability, and overall efficacy as a drug candidate.
Properties
IUPAC Name |
4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-11-5-3-8-14-13-7-1-2-9-15(13)20-17(14)16-10-4-6-12-19-16/h1-2,4,6-7,9-10,12,20H,3,5,8,11,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKMQBKAYOBNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391464 |
Source
|
Record name | 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556777-69-6 |
Source
|
Record name | 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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